Cas no 88067-71-4 (4-Quinolinecarboxamide, N-[2-ethyl-6-(1-methylethyl)phenyl]-2-phenyl-)

4-Quinolinecarboxamide, N-[2-ethyl-6-(1-methylethyl)phenyl]-2-phenyl- structure
88067-71-4 structure
Product name:4-Quinolinecarboxamide, N-[2-ethyl-6-(1-methylethyl)phenyl]-2-phenyl-
CAS No:88067-71-4
MF:C27H26N2O
MW:394.508146762848
CID:646528
PubChem ID:71411132

4-Quinolinecarboxamide, N-[2-ethyl-6-(1-methylethyl)phenyl]-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarboxamide, N-[2-ethyl-6-(1-methylethyl)phenyl]-2-phenyl-
    • N-(2-ethyl-6-propan-2-ylphenyl)-2-phenylquinoline-4-carboxamide
    • N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide
    • DTXSID40830767
    • 88067-71-4
    • N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
    • Inchi: InChI=1S/C27H26N2O/c1-4-19-13-10-15-21(18(2)3)26(19)29-27(30)23-17-25(20-11-6-5-7-12-20)28-24-16-9-8-14-22(23)24/h5-18H,4H2,1-3H3,(H,29,30)
    • InChI Key: FZBAXQHXPIUPSB-UHFFFAOYSA-N
    • SMILES: CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 394.204513457g/mol
  • Monoisotopic Mass: 394.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 42Ų

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